![molecular formula C15H9ClN4O4 B2674215 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865249-29-2](/img/structure/B2674215.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a heterocyclic compound that belongs to the class of oxadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method starts with the esterification of 2-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate is then cyclized with 3-nitrobenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biological Activities
2.1 Antimicrobial Properties
Research has indicated that derivatives of oxadiazole compounds exhibit potent antimicrobial activities against various pathogens. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting their potential as antitubercular agents . The electronic distribution across the nitro-substituted ring enhances their efficacy against bacterial strains.
2.2 Cholinesterase Inhibition
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . The compound's structure allows it to interact non-covalently with the active sites of these enzymes, blocking their activity and potentially improving cognitive function.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available hydrazides. The incorporation of various substituents can enhance its biological properties. For example, the introduction of alkyl chains has been shown to improve binding affinity and bioactivity against cholinesterases .
Case Studies
Case Study 1: Antitubercular Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including this compound. These compounds were tested against Mycobacterium tuberculosis strains. Results indicated that certain derivatives exhibited significant inhibitory activity, with some achieving IC50 values in the low micromolar range .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of oxadiazole compounds in models of Alzheimer's disease. The study found that this compound significantly inhibited AChE activity and reduced amyloid-beta aggregation in vitro, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Mécanisme D'action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with receptors due to the presence of the nitro group, which enhances its binding affinity. The oxadiazole ring system is known to interact with various enzymes and proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct biological activities. The presence of the 2-chlorophenyl group and the nitrobenzamide moiety differentiates it from other similar compounds and contributes to its unique properties .
Activité Biologique
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique oxadiazole moiety, which has been associated with various biological effects, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H8ClN5O3. The compound contains a nitro group and an oxadiazole ring, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Weight | 281.67 g/mol |
CAS Number | 89335-14-8 |
Melting Point | Not available |
LogP | 2.188 |
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study by Sivaramkumar et al. demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group enhances the electron affinity of the compound, potentially increasing its interaction with microbial targets.
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways . The mechanisms involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes critical for cancer cell survival. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), a target for many anticancer drugs . By inhibiting DHFR, the compound may disrupt nucleotide synthesis in rapidly dividing cancer cells.
Study on Antimicrobial Effects
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives, including this compound. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential .
Evaluation in Cancer Models
In another study focusing on cancer treatment, this compound was administered to murine models with induced tumors. The results showed a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment . This highlights the compound's potential as an effective therapeutic agent in oncology.
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O4/c16-12-7-2-1-6-11(12)14-18-19-15(24-14)17-13(21)9-4-3-5-10(8-9)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBXQWCSIBPXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.